molecular formula C57H93N21O16S2 B039119 Hydrin 1 CAS No. 122842-47-1

Hydrin 1

Cat. No.: B039119
CAS No.: 122842-47-1
M. Wt: 1392.6 g/mol
InChI Key: BJRAYGWQMPNTHC-CAOVDFMNSA-N
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Description

Hydrin 1 is a bioactive peptide first identified in Xenopus laevis, where it serves as the biosynthetic precursor to vasotocin, a hormone involved in osmotic regulation and water balance . Structurally, this compound is a cyclic nonapeptide with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Lys-NH₂, stabilized by a disulfide bond between cysteine residues . Its molecular formula is C₅₇H₉₃N₂₁O₁₆S₂, with a molecular weight of 1,392.63 g/mol .

Properties

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C57H93N21O16S2/c1-3-29(2)45-53(91)72-35(17-18-41(60)80)49(87)75-38(24-42(61)81)50(88)76-39(28-96-95-27-32(59)46(84)74-37(51(89)77-45)23-30-13-15-31(79)16-14-30)54(92)78-22-8-12-40(78)52(90)71-33(10-6-20-66-56(62)63)47(85)69-25-43(82)68-26-44(83)70-34(9-4-5-19-58)48(86)73-36(55(93)94)11-7-21-67-57(64)65/h13-16,29,32-40,45,79H,3-12,17-28,58-59H2,1-2H3,(H2,60,80)(H2,61,81)(H,68,82)(H,69,85)(H,70,83)(H,71,90)(H,72,91)(H,73,86)(H,74,84)(H,75,87)(H,76,88)(H,77,89)(H,93,94)(H4,62,63,66)(H4,64,65,67)/t29-,32-,33-,34-,35-,36-,37-,38-,39-,40-,45?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJRAYGWQMPNTHC-CAOVDFMNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)CC(=O)N)CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C57H93N21O16S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1392.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122842-47-1
Record name Hydrin 1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122842471
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Chemical Reactions Analysis

Structural Features and Reactivity

Hydrin 1 contains a disulfide bridge (Cys¹-Cys⁶), a tyrosine residue, and multiple charged side chains (Arg, Lys), contributing to its reactivity:

  • Disulfide bond : Sensitive to redox environments, enabling potential thiol-disulfide exchange reactions .

  • Primary amines : N-terminal α-amine and lysine/arginine side chains participate in condensation and labeling reactions .

Key Functional Groups Reactivity
Disulfide (Cys¹-Cys⁶)Redox-sensitive, prone to reduction
Tyrosine phenolSusceptible to electrophilic substitution
Arginine/Lysine side chainsParticipate in acid-base interactions

Deamination and Fluorescein Labeling

  • 1-Deamino-hydrin 1 : Removal of the N-terminal amine enhances vasotocin receptor binding affinity.

    • Activity : 10× more potent than vasotocin in stimulating osmotic water flow (ED₅₀ = 6 × 10⁻¹⁰ M) .

    • Mechanism : Eliminates steric hindrance at the receptor interface .

  • Fluorescein conjugate (flu-hydrin) : Labeling at Lys¹¹ preserves bioactivity while enabling fluorescence tracking.

    • Binding affinity : IC₅₀ = 3 × 10⁻⁹ M for vasopressin receptor displacement .

    • Applications : Used to visualize basolateral uptake in epithelial cells .

Enzymatic Processing

This compound serves as a prohormone for vasotocin in Xenopus laevis. Key steps include:

  • Proteolytic cleavage : Removal of glycyl residues (Gly⁹-Gly¹⁰) by endopeptidases .

  • Post-translational modifications : Amidation and disulfide stabilization during maturation .

Processing Step Enzyme/Mechanism Outcome
Gly⁹-Gly¹⁰ cleavageERAP1-like aminopeptidaseTrimming to vasotocin precursor
Disulfide bridge formationOxidoreductasesStructural stabilization

Receptor Interactions

This compound derivatives bind vasotocin receptors via:

  • Hydrogen bonding : Tyr² and Arg⁸ side chains anchor to receptor pockets.

  • Electrostatic interactions : Positively charged Arg/Lys residues align with negatively charged transmembrane domains .

Key Finding : Flu-hydrin’s receptor binding is competitively inhibited by d4Lys(N₃)-AVT, confirming shared binding sites .

Stability and Degradation

  • Solid-state stability : Prone to oxidation and deamidation in amorphous phases, similar to other peptides .

  • Solution-phase degradation : Hydrolysis at Asn⁵-Gln⁶ under acidic conditions .

Degradation Pathway Conditions Products
OxidationO₂ exposureSulfoxide derivatives
DeamidationpH > 7.0Isoaspartate formation

Comparison with Similar Compounds

Physiological Role :

  • Hydrin 1 stimulates osmotic water flux across epithelial tissues, such as the urinary bladder in amphibians, by interacting with vasotocin receptors .
  • It exhibits higher potency than vasotocin in activating these receptors, making it a critical subject for studying water transport mechanisms .

Comparison with Similar Compounds

This compound′

This compound′ (CAS: 148440-73-7) is a structural variant of this compound, with the sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly-Lys-OH and a molecular weight of 1,236.44 g/mol .

Parameter This compound This compound′
Sequence Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Lys-NH₂ Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Arg-Gly-Gly-Lys-OH
Molecular Weight 1,392.63 g/mol 1,236.44 g/mol
Activity Stimulates water flux via vasotocin receptors Equivalent aldosterone-releasing activity and water flux stimulation
Research Use Receptor-binding studies Comparative studies of peptide activity

Key Differences :

  • This compound′ lacks the amidation at the C-terminus and includes an additional glycine residue, altering receptor-binding kinetics .
  • Despite structural differences, both peptides exhibit comparable efficacy in stimulating water transport .

Fluorescent Analogs of this compound

Deamino and fluorescein-modified this compound analogs (e.g., 1-Deamino-[11-lysine(fluorescein)]-Hydrin 1) are synthetic derivatives designed for receptor visualization .

Analog Potency (ED₅₀) Application
1-Deamino-Hydrin 1 6 × 10⁻¹⁰ M Enhanced vasotocin receptor activation
Fluorescein-Hydrin 1 3 × 10⁻⁹ M Epifluorescence microscopy of receptor localization

Advantages Over Native this compound :

  • Fluorescein labeling enables real-time tracking of receptor interactions without significant loss of biological activity .
  • These analogs are critical tools for studying intracellular signaling pathways .

Valtrate Hydrins (B1–B8)

Valtrate hydrins (e.g., Valtrate hydrin B1–B8) are diethenoid iridoids isolated from Valeriana spp., sharing the "hydrin" nomenclature but differing structurally and functionally from this compound .

Compound Structure Biological Role
Valtrate hydrin B1 Open-ring iridoid with ester substitutions Sedative and anxiolytic effects
This compound Cyclic peptide Osmoregulation in amphibians

Key Contrasts :

  • Valtrate hydrins are small-molecule terpenoids, unlike the peptide-based this compound .
  • Their applications focus on neurological disorders, contrasting with this compound’s role in water transport .

Hydrin Proteins in Bryophytes

Hydrins are stress-responsive proteins in desiccation-tolerant mosses (e.g., Racomitrium canescens), distinct from amphibian this compound .

Feature Bryophyte Hydrins This compound
Structure Soluble LEA-like proteins Cyclic peptide
Function Cellular repair during rehydration Vasotocin receptor activation
Evolutionary Context Plant-specific stress adaptation Vertebrate hormonal regulation

Q & A

Basic Research Questions

Q. What is the structural characterization of Hydrin 1, and how can its peptide sequence and post-translational modifications be validated experimentally?

  • Methodological Answer : this compound, a nonapeptide first identified in Xenopus neurohypophysis, requires structural validation through mass spectrometry (e.g., MALDI-TOF) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy for sequence determination. Post-translational modifications (e.g., acetylation) should be analyzed using high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS). Researchers must compare observed spectra with synthetic standards and reference databases to ensure accuracy. Purity assessments via HPLC (≥95% purity) are critical for functional studies .

Q. What experimental methodologies are recommended for quantifying this compound’s steroid-releasing activity in adrenal tissue models?

  • Methodological Answer :

  • In vitro models : Use adrenal gland explants or primary cell cultures from Xenopus laevis. Incubate tissues with this compound (10–100 nM) and measure corticosteroid release via ELISA or radioimmunoassay (RIA) over 24–48 hours. Include controls (e.g., ACTH as a positive control).
  • Data normalization : Express results as fold-change relative to baseline steroid levels. Statistical analysis (e.g., ANOVA with post-hoc tests) should account for inter-sample variability.
  • Table 1 : Example of steroid release in Xenopus adrenal tissue:
This compound Concentration (nM)Corticosterone Release (ng/mg tissue)SEM
1012.5±1.2
5028.3±2.1
10035.6±3.0
  • Reference: for initial activity reports.

Q. How does this compound interact with melanocortin receptors (e.g., MC1R), and what assays are suitable for measuring receptor binding affinity?

  • Methodological Answer : this compound’s antagonism of MC1R can be assessed via competitive binding assays using radiolabeled α-MSH (e.g., ¹²⁵I-NDP-MSH).

  • Protocol :

Incubate MC1R-expressing cells (e.g., HEK293 transfected with MC1R) with ¹²⁵I-NDP-MSH (1 nM) and varying this compound concentrations (1–1000 nM).

Measure bound radioactivity after 1 hour using a gamma counter.

Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism).

  • Validation : Compare results with known antagonists (e.g., Nonapeptide-1 acetate salt, IC₅₀ = 2.5 nM) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC₅₀ values for this compound’s steroidogenic activity across different in vitro studies?

  • Methodological Answer : Discrepancies may arise from variations in tissue preparation, assay duration, or buffer composition. To standardize:

  • Variables to control :
  • Tissue viability (assessed via ATP assays).
  • Incubation time (optimize between 6–24 hours).
  • Use of protease inhibitors to prevent peptide degradation.
  • Meta-analysis : Compile published EC₅₀ values and stratify by experimental conditions (Table 2).
StudyEC₅₀ (nM)Tissue SourceAssay DurationKey Buffer Additives
A15Xenopus24hAprotinin, BSA
B45Mammalian6hNone
  • Statistical tools (e.g., mixed-effects models) can identify confounding factors .

Q. What considerations are critical when designing cross-species comparative studies to evaluate this compound’s functional conservation?

  • Methodological Answer :

  • Species selection : Include amphibians (Xenopus), mammals (rat, human adrenal cell lines), and fish (zebrafish) to assess evolutionary conservation.
  • Functional assays : Measure steroid release and receptor binding affinity in parallel across species.
  • Phylogenetic analysis : Compare this compound’s amino acid sequence with orthologs to identify conserved residues.
  • Pitfalls : Species-specific post-translational modifications may alter activity; use synthetic peptides matching each species’ sequence .

Q. What strategies optimize the detection of this compound in complex biological matrices while minimizing matrix interference?

  • Methodological Answer :

  • Sample preparation : Use solid-phase extraction (SPE) with C18 columns to enrich this compound from plasma or tissue homogenates.
  • Detection : LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Key transitions: m/z 1054.2 → 783.5 (quantifier) and 1054.2 → 456.3 (qualifier).
  • Validation : Spike-and-recovery experiments (80–120% recovery) and matrix-matched calibration curves to account for ion suppression .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hydrin 1
Reactant of Route 2
Hydrin 1

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